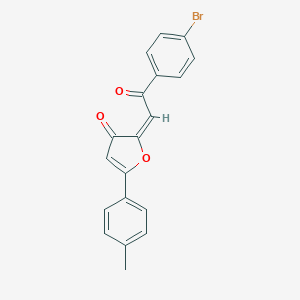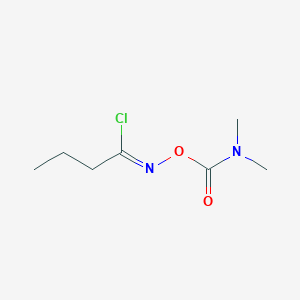![molecular formula C25H23Cl2N3O3 B236430 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a role in cell division and is overexpressed in many types of cancer. MLN8237 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide acts as a selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a role in cell division and is required for the proper alignment and separation of chromosomes during mitosis. Inhibition of Aurora A kinase by this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of Aurora A kinase, this compound has been shown to inhibit the phosphorylation of several downstream targets, including histone H3 and p53. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and can improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages as a research tool for studying cancer biology. It is a selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer and plays a critical role in cell division. This compound has been extensively studied and is commercially available for research purposes. However, there are also limitations to its use. This compound has been shown to have off-target effects on other kinases, which may complicate its interpretation in some experimental contexts. Additionally, this compound has not yet been approved for clinical use, and its safety and efficacy in humans are still being evaluated.
Orientations Futures
There are several future directions for research with 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of combination therapies that include this compound, such as with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research into the safety and efficacy of this compound in humans, which will be important for determining its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-nitrophenylpiperazine with 4-methoxybenzoyl chloride to form 4-(4-methoxybenzoyl)-1-piperazinyl)phenol. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against a variety of cancer types, including breast, lung, and ovarian cancers. This compound has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C25H23Cl2N3O3 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-33-21-9-2-17(3-10-21)25(32)30-14-12-29(13-15-30)20-7-5-19(6-8-20)28-24(31)22-11-4-18(26)16-23(22)27/h2-11,16H,12-15H2,1H3,(H,28,31) |
Clé InChI |
NKZUMHZUVVXFHT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)